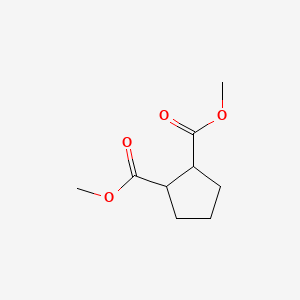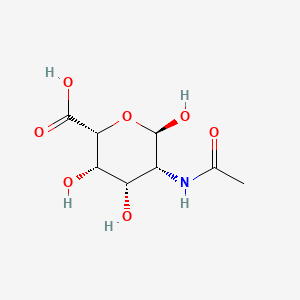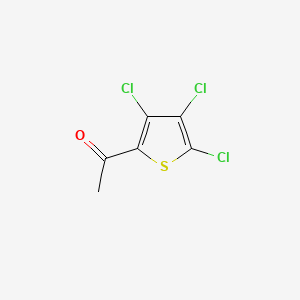![molecular formula C7H5N3O B1616587 Pyrido[2,3-d]pyrimidin-2(1H)-one CAS No. 91996-77-9](/img/structure/B1616587.png)
Pyrido[2,3-d]pyrimidin-2(1H)-one
概要
説明
Pyrido[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, which imparts unique chemical and biological properties. This compound and its derivatives have been studied for their potential therapeutic applications, including anticancer, antibacterial, and antifungal activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-d]pyrimidin-2(1H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. Common methods include the Knoevenagel, Horner–Emmons, or Wittig reactions, followed by cyclization . For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can yield intermediates that undergo intramolecular cyclization to form this compound derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing reaction conditions to increase yield and reduce reaction time. Techniques such as microwave irradiation and the use of specific solvents and catalysts have been employed to achieve these goals. For instance, using dimethylformamide (DMF) as a solvent and iodine as a catalyst can significantly reduce reaction time compared to conventional heating methods .
化学反応の分析
Types of Reactions: Pyrido[2,3-d]pyrimidin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives with improved properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield unsaturated derivatives, while substitution reactions can introduce various functional groups into the this compound scaffold .
科学的研究の応用
Pyrido[2,3-d]pyrimidin-2(1H)-one has a wide range of scientific research applications due to its diverse biological activities. In medicinal chemistry, it has been explored as a potential anticancer agent, with studies showing its ability to inhibit various cancer-related targets such as tyrosine kinases and cyclin-dependent kinases . Additionally, it has demonstrated antibacterial and antifungal activities, making it a promising candidate for the development of new antimicrobial agents .
In biology, this compound derivatives have been investigated for their effects on cellular pathways and molecular targets.
In the industrial sector, this compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable building block for creating complex molecules with specific biological activities .
作用機序
The mechanism of action of pyrido[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, as an anticancer agent, it can inhibit tyrosine kinases, which are enzymes that play a crucial role in cell signaling and proliferation . By blocking these enzymes, this compound can disrupt cancer cell growth and induce apoptosis.
Additionally, this compound derivatives have been shown to inhibit other key enzymes involved in cellular processes, such as cyclin-dependent kinases and phosphodiesterases . These interactions can lead to various therapeutic effects, including the suppression of tumor growth and the modulation of immune responses.
類似化合物との比較
Pyrido[2,3-d]pyrimidin-2(1H)-one can be compared with other similar compounds, such as pyrido[2,3-d]pyrimidin-4(1H)-one and pyrido[2,3-d]pyrimidin-7(8H)-one. While these compounds share a similar core structure, they differ in the position of the nitrogen atoms and the functional groups attached to the ring system .
Similar Compounds:- Pyrido[2,3-d]pyrimidin-4(1H)-one
- Pyrido[2,3-d]pyrimidin-7(8H)-one
- Pyrido[2,3-d]pyrimidin-2,4-dione
Uniqueness: The uniqueness of this compound lies in its specific ring structure and the position of the nitrogen atoms, which confer distinct chemical and biological properties. This compound has shown a broader spectrum of biological activities compared to its analogs, making it a versatile scaffold for drug development .
特性
IUPAC Name |
1H-pyrido[2,3-d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-9-4-5-2-1-3-8-6(5)10-7/h1-4H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHOMHMNIRXARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N=C2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356072 | |
| Record name | pyrido[2,3-d]pyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91996-77-9 | |
| Record name | Pyrido[2,3-d]pyrimidin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91996-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | pyrido[2,3-d]pyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















